4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide
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Overview
Description
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide is an organic compound with a molecular formula of C14H19NO2 It is a derivative of pentanamide and is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a methyl group at the fourth position of the pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide typically involves an amidation reaction between isobutyryl acetate and aniline. The reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions are optimized to ensure high purity and yield of the target compound .
Industrial Production Methods
In industrial settings, the preparation method is designed to be efficient and environmentally friendly. The process involves recycling excess isobutyryl acetate and avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of green chemistry, ensuring minimal waste and high atom economy .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-oxo-N-phenylpentanamide
- 4-Methyl-3-oxopentanoic acid anilide
- 4-Methyl-3-oxo-pentanoic acid phenylamide
Uniqueness
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
575838-29-8 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-methyl-3-oxo-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H19NO2/c1-11(2)13(16)10-14(17)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17) |
InChI Key |
LRZWXQQAEVDJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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